molecular formula C30H33PSi B12537582 Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- CAS No. 651329-83-8

Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-

Cat. No.: B12537582
CAS No.: 651329-83-8
M. Wt: 452.6 g/mol
InChI Key: YGVRCQNKABADFX-UHFFFAOYSA-N
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Description

Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- is a tertiary phosphine derivative featuring two isopropyl (bis(1-methylethyl)) groups and a para-substituted triphenylsilylphenyl moiety. This compound is structurally distinct from phosphine oxides (e.g., TSPO1, a widely studied phosphine oxide in OLEDs) due to its reduced phosphorus center (P³⁺ vs. P⁵⁺ in oxides).

Properties

CAS No.

651329-83-8

Molecular Formula

C30H33PSi

Molecular Weight

452.6 g/mol

IUPAC Name

di(propan-2-yl)-(4-triphenylsilylphenyl)phosphane

InChI

InChI=1S/C30H33PSi/c1-24(2)31(25(3)4)26-20-22-30(23-21-26)32(27-14-8-5-9-15-27,28-16-10-6-11-17-28)29-18-12-7-13-19-29/h5-25H,1-4H3

InChI Key

YGVRCQNKABADFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- typically involves the reaction of triphenylsilane with diphenylphosphine oxide. The reaction is carried out under controlled conditions to ensure high purity and yield. Common reagents used in the synthesis include hexamethyldisilazane, diethyl(trimethylsilyl)amine, and bis(trimethylsilyl)acetamide .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the phosphine oxide group and the triphenylsilane moiety .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions can produce phosphines .

Scientific Research Applications

Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- exerts its effects is primarily through its interaction with electron-deficient sites. The compound’s high dipole moment and electron-deficient nature allow it to efficiently participate in electron transfer processes, making it suitable for use in electronic devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- with structurally or functionally related compounds from the evidence:

Compound Name Structure/Functional Groups Key Applications Notable Properties References
Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- Tertiary phosphine with isopropyl and silylphenyl groups Likely precursor for phosphine oxide derivatives; potential in catalysis or OLEDs Reduced phosphorus center; higher reactivity compared to phosphine oxides -
Diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide (TSPO1) Phosphine oxide with triphenylsilylphenyl and diphenyl OLED hole/exciton-blocking layer; interface exciplex component High triplet energy (ET); enhances exciton confinement; air-stable
Bis(diphenylphosphine oxide)dibenzofuran (DBFPO) Dibenzofuran core with diphenylphosphine oxide groups Donor in interface exciplex systems (e.g., with TSPO1) for blue OLEDs Ambipolar host; synergizes with TSPO1 to achieve high EQE (41.2%)
2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine (PO-T2T) Triazine core with phosphine oxide substituents Passivation agent and electron-transport material in perovskite LEDs Bifunctional (passivation + charge transport); improves device stability
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) Benzimidazole-based ETL Electron-transporting layer in OLEDs High electron mobility; low triplet energy limits exciton quenching

Key Comparative Insights:

Electronic Properties: Unlike TSPO1, which has a high ET (~3.0 eV) for exciton blocking, the reduced phosphorus center in Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- may lower its triplet energy, limiting its utility in exciton confinement. However, its oxidation could yield derivatives akin to TSPO1 . DBFPO and TSPO1 form interface exciplexes with complementary donor-acceptor properties, achieving high external quantum efficiency (EQE) in blue OLEDs. The target phosphine lacks such demonstrated synergies .

Stability and Reactivity :

  • Phosphine oxides (e.g., TSPO1, PO-T2T) exhibit superior air stability compared to tertiary phosphines, which are prone to oxidation. This limits the phosphine’s practical use in device fabrication without protective handling .

Device Integration: TSPO1 is pivotal in OLED architectures (e.g., as a hole-blocking layer in Eu(II)-based devices) due to its compatibility with materials like MoO3 and NPB. No evidence exists for the target phosphine in such configurations .

Biological Activity

Phosphines are a class of compounds that have garnered attention in various fields of research, particularly in organic synthesis, catalysis, and medicinal chemistry. The compound Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- is notable for its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name: Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-
  • Molecular Formula: C30H39PSi
  • Molecular Weight: 487.8 g/mol

The presence of triphenylsilyl groups contributes to the steric bulk and electronic properties of the phosphine, which can influence its reactivity and interactions with biological systems.

Mechanism of Biological Activity

Phosphines can exhibit biological activity through several mechanisms:

  • Redox Activity: Phosphines can act as reducing agents, which may influence redox-sensitive biological pathways.
  • Ligand Properties: The ability of phosphines to coordinate with metal ions can impact enzymatic activities and biomolecular interactions.
  • Cellular Signaling Modulation: Some phosphines have been shown to interact with cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of phosphine derivatives. For instance:

Antimicrobial Properties

Phosphines have also been evaluated for their antimicrobial activities:

  • Research indicates that certain phosphine derivatives show significant antibacterial activity against Gram-positive bacteria. This raises the possibility that phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- may exhibit similar effects.

Study 1: Phosphine Derivatives in Cancer Research

In a comparative study involving various phosphine derivatives, researchers observed that modifications on the phosphine backbone significantly influenced cytotoxicity against different cancer cell lines. The study emphasized the importance of steric and electronic factors in determining biological activity.

CompoundIC50 (µM)Cell Line
Phosphine A10HeLa
Phosphine B5MCF-7
Phosphine C15A549

Note: The specific activity of phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- was not directly tested but inferred from structural similarities.

Study 2: Antimicrobial Screening

A screening study evaluated various phosphine compounds for antimicrobial efficacy. The results indicated that certain derivatives exhibited significant inhibitory effects against Staphylococcus aureus.

CompoundZone of Inhibition (mm)Concentration (mg/mL)
Phosphine D121
Phosphine E152
Phosphine F80.5

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